

Spectroscopic Data for 2-Bromofuran-3-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromofuran-3-carboxylic acid

Cat. No.: B178119

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This technical guide provides a detailed overview of the predicted spectroscopic data for **2-Bromofuran-3-carboxylic acid** (CAS No. 197846-05-2). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally related compounds, including 3-furoic acid and 2-bromofuran, and established principles of spectroscopic interpretation. This guide is intended to support researchers in the identification, characterization, and quality control of **2-Bromofuran-3-carboxylic acid** and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromofuran-3-carboxylic acid**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~11-13	Singlet (broad)	-	Carboxylic acid proton (-COOH)
~7.5 - 7.7	Doublet	~2.0	Furan ring proton (H5)
~6.6 - 6.8	Doublet	~2.0	Furan ring proton (H4)

Rationale for Prediction: The chemical shifts are estimated based on the known spectra of 3-furoic acid and the anticipated electronic effects of the bromine substituent at the 2-position. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. The furan ring protons at positions 4 and 5 will appear as doublets due to their coupling with each other. The electron-withdrawing bromine atom is expected to deshield the adjacent H4 and H5 protons, shifting them downfield compared to 3-furoic acid.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~165-170	Carboxylic acid carbon (-COOH)
~145-150	Furan ring carbon (C5)
~120-125	Furan ring carbon (C2-Br)
~115-120	Furan ring carbon (C3-COOH)
~110-115	Furan ring carbon (C4)

Rationale for Prediction: The predicted chemical shifts are based on data for 3-furoic acid and 2-bromofuran. The carboxylic acid carbon will be the most downfield signal. The carbon attached to the bromine (C2) is expected to be significantly shifted downfield. The other furan carbons are assigned based on established substituent effects in furan rings.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid dimer)
~1700-1725	Strong	C=O stretch (carboxylic acid)
~1550-1600	Medium	C=C stretch (furan ring)
~1200-1300	Strong	C-O stretch (carboxylic acid)
~1000-1100	Medium	C-O-C stretch (furan ring)
~600-700	Medium-Strong	C-Br stretch

Rationale for Prediction: The IR spectrum is predicted to show the characteristic broad O-H stretch of a carboxylic acid dimer. A strong carbonyl (C=O) absorption is expected around 1700-1725 cm⁻¹. The furan ring C=C and C-O-C stretches will also be present. The C-Br stretch is anticipated in the lower frequency region.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
190/192	High	Molecular ion peak [M] ⁺ (presence of Br isotopes)
173/175	Medium	[M-OH] ⁺
145/147	Medium	[M-COOH] ⁺
112	Low	[M-Br] ⁺
67	Medium	[C ₄ H ₃ O] ⁺

Rationale for Prediction: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2). Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH) and the entire carboxyl group (-COOH). Loss of the bromine atom is also a possible fragmentation.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Bromofuran-3-carboxylic acid** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.^[1] Ensure the sample is fully dissolved.
- **Instrument Setup:** The data should be acquired on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR.
 - Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (Solid):**

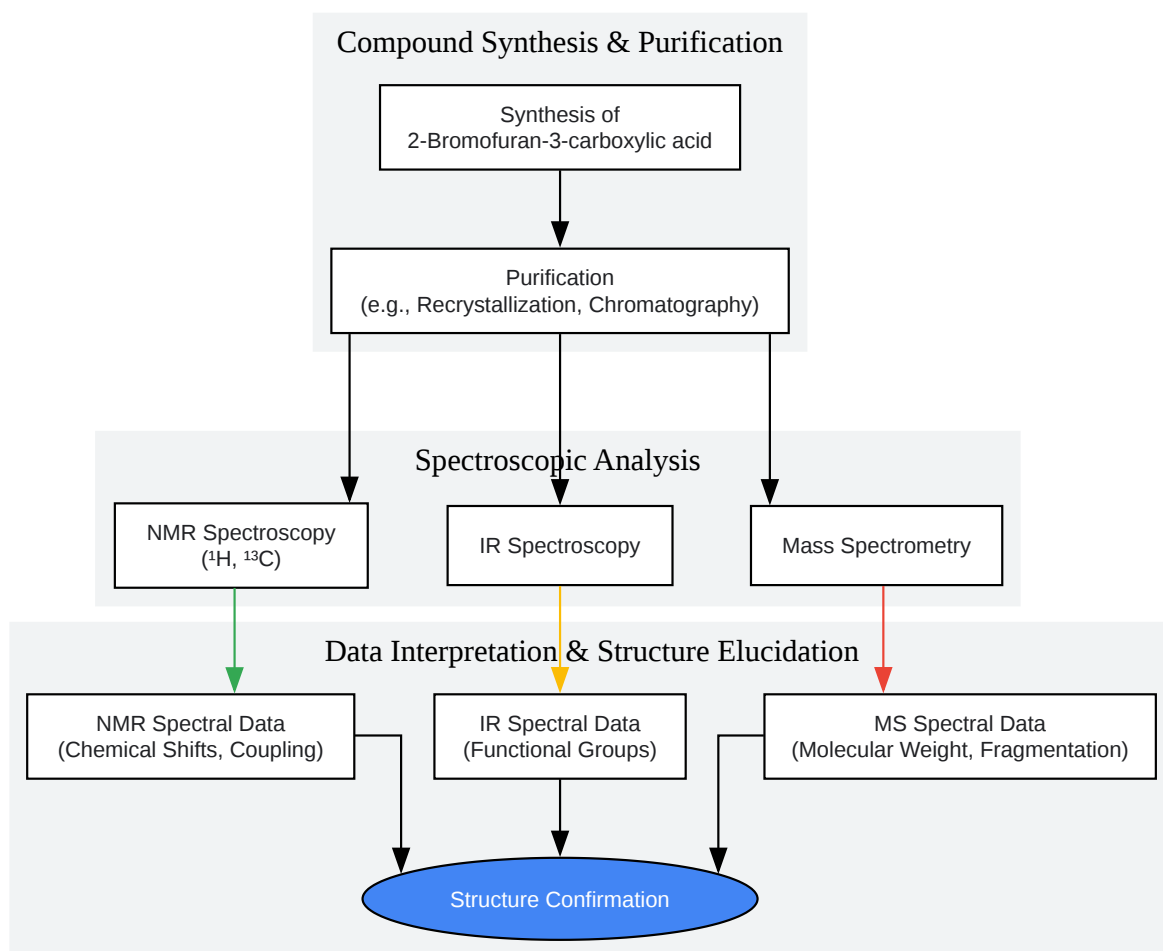
- Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).[2] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]
- KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or a blank KBr pellet).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI) is appropriate.
- Ionization: For a general-purpose spectrum showing fragmentation, Electron Ionization (EI) at 70 eV is typically used. For confirmation of the molecular weight, a soft ionization technique like ESI is preferable.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition and Processing: The detector records the abundance of each ion, generating a mass spectrum. The data system plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like **2-Bromofuran-3-carboxylic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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